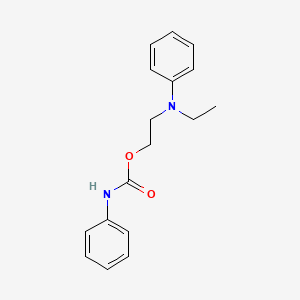

2-(N-Ethylanilino)ethyl carbanilate

Description

Classification and Structural Features of Carbanilate Esters

Carbanilate esters are a subclass of carbamates, which are esters of carbamic acid (NH₂COOH). Specifically, a carbanilate is an N-phenyl carbamate (B1207046). The core structure of a carbanilate ester features a carbonyl group bonded to both an oxygen atom and a nitrogen atom, with the nitrogen atom being part of an aniline (B41778) or substituted aniline ring. libretexts.orgpressbooks.pubchemguide.co.uk

The general structure of an ester is RCOOR', where the R and R' groups are organic substituents. libretexts.orgpressbooks.pub In carbanilates, the R group is an N-aryl group. The structural flexibility of esters is due to the low rotational barrier around the C-O-C bonds. wikipedia.org They are polar molecules but are less polar than alcohols, and they can act as hydrogen-bond acceptors but not donors. pressbooks.pubwikipedia.org

The structure of 2-(N-Ethylanilino)ethyl carbanilate incorporates an ethyl carbanilate group, where the carbanilate nitrogen is substituted with an ethyl group, and the ester oxygen is attached to an ethyl group which is further substituted with an N-ethylanilino group.

Table 1: General Properties of Esters

| Property | Description |

|---|---|

| General Formula | RCOOR' |

| Key Functional Group | Carbonyl group (C=O) bonded to an oxygen atom. |

| Polarity | More polar than ethers but less polar than alcohols. |

| Hydrogen Bonding | Can act as hydrogen-bond acceptors but not donors. |

| Volatility | Generally more volatile than carboxylic acids of similar molecular weight. |

Significance of N-Substituted Aniline Moieties in Contemporary Organic Synthesis

N-substituted anilines are a crucial class of compounds in organic chemistry, serving as versatile building blocks and intermediates in the synthesis of a wide array of functional molecules. wisdomlib.orgbeilstein-journals.org Their significance stems from their utility in pharmaceuticals, dyes, and materials science. For instance, aniline derivatives are precursors for the synthesis of azo compounds through diazotization. wisdomlib.org

The presence of substituents on the nitrogen atom and the aromatic ring significantly influences the chemical and physical properties of the aniline moiety. N-alkylation, for example, can be achieved using various methods, including the use of organic carbonates. google.com The synthesis of N-substituted anilines can be accomplished through various strategies, such as the palladium-catalyzed oxidative coupling of 2-cyclohexenones with amines or through an imine condensation–isoaromatization pathway. beilstein-journals.org

In the context of this compound, the N-ethylanilino group is a key structural feature. The precursor, 2-(N-Ethylanilino)ethanol, is a known intermediate in the synthesis of nonlinear optical chromophores and azo dyes. sigmaaldrich.com

Table 2: Properties of 2-(N-Ethylanilino)ethanol

| Property | Value |

|---|---|

| CAS Number | 92-50-2 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Appearance | Yellow-brown liquid |

| Boiling Point | 279 °C |

| Density | 1.0478 g/cm³ (at 15 °C) |

Source: chemicalbook.com

Historical Context of Carbanilate Synthesis and Derivatives Research

The synthesis of organic compounds has a rich history, beginning with Friedrich Wöhler's synthesis of urea (B33335) in 1828, which dispelled the theory of vitalism. mcgill.ca This pivotal moment opened the door for chemists to create complex molecules in the laboratory. The development of synthetic dyes, such as mauveine by William Henry Perkin in 1856, further propelled the field of organic synthesis. mcgill.ca

Research into carbanilates and their derivatives has been driven by their biological activity. For example, a series of quinolyl carbanilates were synthesized and evaluated for their antilipolytic activity. nih.gov The synthesis of carbamates, in general, can be achieved through various methods, including the reaction of an alcohol with phosgene (B1210022) or its derivatives. google.com The study of carbamoyl (B1232498) phosphate (B84403) and its substitutes has also provided insights into the prebiotic synthesis of essential biomolecules like uracil. researchgate.netresearchgate.net

Overview of Research Paradigms for Complex Organic Molecules

The field of organic chemistry is undergoing a significant paradigm shift, moving from traditional, labor-intensive methods to more automated and computationally driven approaches. nso-journal.org This transformation is fueled by the demand for greater efficiency and the increasing complexity of target molecules. acs.orgnih.gov

Modern research paradigms in organic synthesis can be broadly categorized as:

Target-Driven Synthesis: This classical approach focuses on the total synthesis of a specific, often complex, natural product. youtube.com These endeavors have led to the development of new synthetic methods and strategies. nih.gov

Reactivity-Driven Methodology: This paradigm emphasizes the discovery and development of new chemical reactions and catalysts, which can then be applied to the synthesis of a wide range of molecules. youtube.com

Automation and AI in Synthesis: The integration of robotics and artificial intelligence is revolutionizing synthetic planning and execution. nso-journal.org AI models can now propose retrosynthetic routes for complex molecules, and automated systems can perform reactions with high speed and precision. nso-journal.org

Supramolecular and Systems Chemistry: This approach focuses on the self-assembly of molecules into complex, functional systems, mimicking biological processes. acs.orgnih.gov It involves a combination of covalent and noncovalent interactions to build hierarchical structures. acs.orgnih.gov

The synthesis and study of a molecule like this compound would likely leverage a combination of these paradigms, from the development of specific reactions for its construction to the use of computational tools to predict its properties and potential applications.

Structure

3D Structure

Properties

CAS No. |

33898-93-0 |

|---|---|

Molecular Formula |

C17H20N2O2 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

2-(N-ethylanilino)ethyl N-phenylcarbamate |

InChI |

InChI=1S/C17H20N2O2/c1-2-19(16-11-7-4-8-12-16)13-14-21-17(20)18-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,18,20) |

InChI Key |

HCTKHJQOFVNFCC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 N Ethylanilino Ethyl Carbanilate and Its Precursors

Synthetic Routes to the 2-(N-Ethylanilino)ethyl Alcohol Moiety

N-Alkylation Strategies for Aniline (B41778) Derivatives

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for producing fine chemicals and pharmaceutical intermediates. thieme-connect.dersc.org One common approach for synthesizing 2-(N-Ethylanilino)ethyl alcohol is the N-alkylation of aniline with 2-chloroethanol (B45725). tandfonline.comtandfonline.com

A sustainable and efficient method for this alkylation involves carrying out the reaction in water without the need for a catalyst. tandfonline.comtandfonline.com This "green chemistry" approach is not only environmentally friendly but also economically advantageous. tandfonline.comtandfonline.com The optimization of reaction conditions, such as the amount of water and reaction time, is crucial for maximizing the conversion and selectivity of N-(2-Hydroxyethyl)aniline. tandfonline.com For instance, using 1 ml of water for the reaction of aniline with 2-chloroethanol has been found to be optimal. tandfonline.com The reaction time also plays a significant role, with an 8-hour reaction period yielding the best results. tandfonline.com

Alternatively, the N-alkylation of aniline derivatives can be achieved using various alkylating agents and catalytic systems. These include alkyl halides, alcohols, and dimethyl carbonate, often in the presence of inorganic bases like K2CO3, NaHCO3, NaH, and Cs2CO3. thieme-connect.de For example, a selective protocol for synthesizing 2-(arylamino)ethanols involves the reaction of primary aromatic amines with 2-chloroethanol using K2CO3 in methanol, resulting in high selectivity and good yields. thieme-connect.de The choice of base is critical, as organic bases like triethylamine (B128534) or N,N-diisopropylethylamine can lead to the formation of di-N-alkylated byproducts. thieme-connect.de

Metal-organic frameworks (MOFs) have also emerged as efficient heterogeneous catalysts for N-alkylation reactions. A bipyridyl metal-organic framework supported cobalt catalyst has shown excellent selectivity and yields in the N-alkylation of various substituted anilines with benzyl (B1604629) alcohol. rsc.org This highlights the potential of developing cost-effective and reusable catalysts for these transformations. rsc.org

Reductive Amination Protocols for N-Alkylation

Reductive amination is another powerful method for forming C-N bonds and synthesizing secondary and tertiary amines. vaia.comresearchgate.netwikipedia.org This one-pot reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. vaia.comwikipedia.org

For the synthesis of N-ethylaniline, a precursor to 2-(N-Ethylanilino)ethyl alcohol, reductive amination of acetaldehyde (B116499) with aniline can be employed. researchgate.net The reaction can be carried out using a Pd/C catalyst in an aqueous 2-propanol solvent with ammonium (B1175870) formate (B1220265) as an in situ hydrogen donor. researchgate.net This method is attractive from a green chemistry perspective due to its mild reaction conditions and the use of a reusable catalyst. researchgate.net

The choice of reducing agent is crucial in reductive amination. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) are often used to selectively reduce the imine in the presence of the carbonyl starting material. vaia.com Other catalytic systems, such as those based on ruthenium, have also been shown to be effective for the reductive amination of aldehydes and ketones. organic-chemistry.org For instance, a [RuCl2(p-cymene)]2/Ph2SiH2 catalytic system efficiently promotes the reductive amination of aldehydes with anilines. organic-chemistry.org

Stereo- and Regioselective Considerations in Amine Synthesis

Achieving high stereo- and regioselectivity is a key challenge in amine synthesis. In the context of N-alkylation of anilines, the primary challenge is often achieving mono-N-alkylation over di-N-alkylation. The selectivity can be influenced by several factors, including the nature of the base, solvent, and the stoichiometry of the reactants. For example, using inorganic bases like K2CO3 has been shown to favor mono-N-alkylation in the reaction of anilines with 2-chloroethanol. thieme-connect.de

In reductive amination, the regioselectivity is determined by the initial condensation reaction between the amine and the carbonyl compound. For unsymmetrical ketones, this can lead to the formation of two different imine intermediates and, consequently, a mixture of products. However, in the synthesis of N-ethylaniline from aniline and acetaldehyde, this is not a concern. The stereoselectivity of reductive amination can be controlled by using chiral catalysts or auxiliaries, which is particularly important in the synthesis of chiral amines. wikipedia.org

Carbanilation Reaction Mechanisms and Optimization for Ester Formation

The final step in the synthesis of 2-(N-Ethylanilino)ethyl carbanilate is the carbanilation of 2-(N-Ethylanilino)ethyl alcohol. This reaction involves the formation of a carbamate (B1207046) (urethane) ester by reacting the alcohol with an isocyanate, typically phenyl isocyanate. acs.orgvaia.com

Reaction Kinetics and Thermodynamic Control of Carbanilate Synthesis

The reaction between an alcohol and an isocyanate to form a carbamate is generally exothermic and proceeds with a quantitative yield. vaia.com The mechanism involves the nucleophilic addition of the alcohol to the carbon-nitrogen double bond of the isocyanate. vaia.com The reaction can be influenced by the structure of the alcohol and the isocyanate, as well as the reaction conditions.

The kinetics of carbamate formation can be complex and may involve multiple competing reactions, especially if the isocyanate can react with other species present in the reaction mixture. rsc.org For instance, isocyanates can also react with the newly formed carbamate to produce an allophanate (B1242929). rsc.org The relative rates of these reactions (k1 for carbamate formation and k2 for allophanate formation) determine the product distribution. rsc.org

The formation of the desired carbamate can be favored by controlling the stoichiometry of the reactants. Using an equimolar ratio of the alcohol and isocyanate generally leads to the carbamate as the major product. rsc.org The reaction can be under either kinetic or thermodynamic control. Kinetic control, which favors the product that is formed fastest, is often achieved at lower temperatures. youtube.com Thermodynamic control, which favors the most stable product, is typically achieved at higher temperatures, allowing the reaction to reach equilibrium. youtube.com

Investigation of Catalytic Systems in Carbanilation Reactions

The carbanilation reaction can be significantly accelerated by the use of catalysts. youtube.com Catalysts can function by increasing the reactivity of either the nucleophile (the alcohol) or the electrophile (the isocyanate). youtube.com

Common catalysts for carbamate formation include tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and organotin compounds like tin carboxylates. rsc.orgresearchgate.net Tertiary amines are thought to act via a concerted termolecular mechanism. rsc.org Organotin catalysts, on the other hand, are believed to function by initially reacting with the isocyanate to form a more reactive intermediate. researchgate.net

The choice of catalyst can also influence the selectivity of the reaction. For example, certain catalysts may favor the formation of the carbamate over side products like allophanates or isocyanurates (the cyclic trimer of the isocyanate). rsc.org Palladium-based catalysts have also been explored for carbonylation reactions, including the synthesis of carbamates. mdpi.com Metal-free catalytic systems are also being investigated as more sustainable alternatives. organic-chemistry.org

The use of membrane reactors in catalytic carbonylation reactions is an emerging technology that can enhance reaction conversion and facilitate product separation. mdpi.comresearchgate.net

Solvent Effects and Green Chemistry Principles in Synthetic Pathways

The choice of solvent plays a pivotal role in the synthesis of carbanilates and their anilinoethyl precursors, influencing reaction rates, yields, and the ease of product purification. The principles of green chemistry are increasingly being integrated into these synthetic routes to minimize environmental impact. nih.gov

Solvent Effects:

The polarity of the solvent can significantly impact the reaction. For instance, in the preparation of catalysts with activated carbon as a carrier, a material with a nonpolar surface, the polarity of the solvent affects the dispersion of the active metal components. nih.gov Adjusting the solvent polarity can bridge the gap between a polar active component and a nonpolar carrier, leading to better dispersion and improved catalytic performance. nih.gov However, a solvent with excessively low polarity might reduce the solubility of the active components, thereby hindering their loading onto the carrier. nih.gov

In the context of carbanilate synthesis, which often involves nucleophilic substitution reactions, the solvent can influence the solvation of both the reactants and the transition state. Protic solvents can solvate anions through hydrogen bonding, potentially slowing down reactions involving anionic nucleophiles. Aprotic polar solvents, on the other hand, can enhance the reactivity of anionic nucleophiles. The synthesis of a carbanionic sigma complex, for example, is influenced by solvent effects. orientjchem.org

Green Chemistry Principles:

The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. nih.gov Key principles relevant to the synthesis of this compound and its precursors include:

Waste Prevention: Designing syntheses to minimize the generation of waste is a primary goal. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sphinxsai.com

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. imist.ma For example, water is considered a green solvent. researchgate.net The use of biomass-derived solvents is also a promising area of research. nih.gov

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. imist.ma

Use of Renewable Feedstocks: Utilizing renewable resources instead of depleting fossil fuels is a key aspect of green chemistry. nih.gov

Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided as they generate additional waste. nih.gov

An example of applying green chemistry principles is the synthesis of acetanilide, a related aniline derivative. Traditional methods often use hazardous reagents like acetic anhydride (B1165640) and solvents like dichloromethane. imist.ma A greener approach involves heating aniline with zinc dust in acetic acid, avoiding the use of more hazardous substances and minimizing waste. sphinxsai.comimist.ma Similarly, the synthesis of N-ethylaniline, a precursor, can be achieved through methods that reduce the need for high pressure and temperature, thus lowering production costs and improving safety. patsnap.comgoogle.comgoogle.com

The following table summarizes the impact of different solvents on a hypothetical reaction yield, illustrating the importance of solvent selection.

| Solvent | Dielectric Constant | Hypothetical Yield (%) |

| Water | 80.1 | 75 |

| Acetonitrile (B52724) | 37.5 | 85 |

| Dichloromethane | 8.9 | 60 |

| Toluene | 2.4 | 45 |

This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.

Preparation of Structurally Related Carbanilate and Anilinoethyl Analogues

The synthesis of structurally related carbanilate and anilinoethyl analogues is crucial for structure-activity relationship (SAR) studies, which are fundamental in drug discovery and materials science. These studies help in understanding how modifications to a chemical structure affect its biological activity or physical properties.

The synthesis of N-(anilinoethyl)amides, for example, has been explored to develop metabolically stable melatonin (B1676174) receptor ligands. nih.gov By identifying the major metabolites of a lead compound, researchers can design new analogues that are more resistant to in vitro oxidative degradation while maintaining a similar binding profile. nih.gov For instance, the analogue UCM924, N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide, was designed to have a longer half-life compared to its predecessor. nih.gov

The synthesis of these analogues often follows similar reaction pathways to the parent compound, with variations in the starting materials. For example, to create different anilinoethyl analogues, various substituted anilines or benzylamines can be used as starting materials. nih.gov The general synthetic route might involve the condensation of a suitable amine with a precursor, followed by cyclization or other functional group transformations. nih.gov

The following table provides examples of structurally related anilinoethyl analogues and their potential applications.

| Compound Name | Structural Modification | Potential Application |

| N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide (UCM765) | Methoxy group on the phenyl ring | Melatonin receptor ligand nih.gov |

| N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide (UCM924) | Bromo and fluoro substitutions | Metabolically stable melatonin receptor ligand nih.gov |

| 2-Anilino Triazolopyrimidines | Triazolopyrimidine core with various aniline substituents | Tubulin polymerization inhibitors with anticancer activities nih.gov |

Exploration of Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the scalable and safe synthesis of chemical compounds, including carbamates and their precursors. researchgate.netresearchgate.netnih.gov This methodology offers several advantages over traditional batch processing, such as enhanced reaction speed, improved product yield and selectivity, and better process control. researchgate.net

In a continuous flow system, reactants are pumped through a network of tubes or channels where the reaction occurs. The ability to precisely control reaction parameters like temperature, pressure, and residence time allows for optimization and reproducibility. nih.gov This is particularly beneficial for reactions that are highly exothermic, involve hazardous intermediates, or require precise stoichiometric control. researchgate.net

The synthesis of carbamates has been successfully demonstrated using continuous flow systems. nih.gov For instance, a catalyst-free method for the continuous synthesis of carbamates from CO2, amines, and alkyl halides has been developed. nih.gov This process offers a faster and safer alternative to traditional methods, providing the desired products in good to excellent yields with significantly reduced reaction times. nih.gov

The scalability of continuous flow synthesis is a significant advantage. A process developed on a small laboratory scale can often be scaled up by simply running the system for a longer duration or by using larger reactors. researchgate.net For example, the synthesis of carboxylic acids using a tube-in-tube gas-permeable membrane reactor has been scaled up to produce significant quantities of product. durham.ac.uk

The following table illustrates the potential advantages of continuous flow synthesis compared to traditional batch synthesis for a hypothetical reaction.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to Days | Minutes to Hours nih.gov |

| Yield | Variable | Often Higher and More Consistent researchgate.net |

| Safety | Potential for thermal runaway, handling of hazardous intermediates | Improved heat transfer, in-situ generation and consumption of hazardous intermediates researchgate.net |

| Scalability | Challenging | Straightforward researchgate.net |

| Process Control | Limited | Precise control of parameters nih.gov |

The application of continuous flow chemistry to the synthesis of this compound and its precursors holds great promise for developing more efficient, safer, and scalable manufacturing processes.

Comprehensive Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a paramount tool for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(N-Ethylanilino)ethyl carbanilate, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the N-ethylanilino moiety, the ethyl linker, and the carbanilate group.

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 5H | Phenyl protons (Carbanilate) |

| ~6.60-7.15 | Multiplet | 5H | Phenyl protons (N-Ethylanilino) |

| ~6.50 | Singlet | 1H | NH (Carbanilate) |

| ~4.20 | Triplet | 2H | -O-CH₂ -CH₂- |

| ~3.60 | Triplet | 2H | -O-CH₂-CH₂ -N- |

| ~3.40 | Quartet | 2H | -N-CH₂ -CH₃ |

| ~1.15 | Triplet | 3H | -N-CH₂-CH₃ |

The aromatic regions would show complex multiplets due to the protons on the two different phenyl rings. The protons of the ethyl group attached to the nitrogen are expected to appear as a quartet and a triplet. The protons of the ethyl bridge between the oxygen and nitrogen atoms would likely present as two distinct triplets, influenced by their neighboring heteroatoms. The carbamate (B1207046) NH proton would typically appear as a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, offering insights into the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl).

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C=O (Carbamate) |

| ~147.5 | Quaternary C (N-Phenyl) |

| ~138.0 | Quaternary C (O-Phenyl) |

| ~115.0-130.0 | Aromatic CHs |

| ~63.0 | -O-C H₂-CH₂- |

| ~48.0 | -O-CH₂-C H₂-N- |

| ~45.0 | -N-C H₂-CH₃ |

| ~12.5 | -N-CH₂-C H₃ |

The carbonyl carbon of the carbanilate group is expected to be the most downfield signal. The aromatic carbons would appear in the typical range of ~115-148 ppm. The aliphatic carbons of the ethyl groups and the ethyl bridge would be found in the upfield region, with their specific shifts influenced by the electronegativity of the attached nitrogen and oxygen atoms.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons of the ethyl groups and the ethyl bridge, as well as between neighboring protons on the aromatic rings. sdsu.eduyoutube.com This would confirm the ethyl (-CH₂-CH₃) and ethylidene (-CH₂-CH₂-) fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comcolumbia.edu By analyzing the HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, allowing for the definitive assignment of the carbon signals based on the more readily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com HMBC is crucial for piecing together the entire molecular structure. For instance, it would show correlations from the protons of the -O-CH₂ - group to the carbonyl carbon of the carbanilate and the adjacent C H₂-N carbon. It would also show correlations from the NH proton to the carbonyl carbon and the aromatic carbons of the attached phenyl ring, confirming the carbanilate structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

HRMS provides a highly accurate measurement of the molecular weight of a compound, which allows for the determination of its elemental composition. For this compound (C₁₇H₂₀N₂O₂), the expected exact mass can be calculated. This high-precision measurement is a critical step in confirming the molecular formula of a newly synthesized or isolated compound.

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This provides detailed structural information. A plausible fragmentation pathway for this compound in positive ion mode would likely involve:

Initial Cleavage: Cleavage of the C-O bond of the carbamate is a common fragmentation pathway for carbamates. nih.gov This would result in the formation of a stable N-ethylanilino-ethyl fragment and the loss of the phenyl isocyanate radical or related species.

Amine Fragmentation: The N-ethylanilino portion of the molecule can undergo characteristic fragmentations, such as the loss of an ethyl group or cleavage of the bond between the ethyl bridge and the nitrogen atom.

McLafferty Rearrangement: Depending on the ionization conditions, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the intervening bond.

Predicted Key Fragment Ions in MS/MS:

| m/z (Proposed) | Proposed Fragment Structure |

| [M+H]⁺ | Protonated this compound |

| [M-C₇H₅NO]⁺ | Fragment resulting from loss of phenyl isocyanate |

| [C₈H₁₀N]⁺ | N-ethylaniline fragment |

| [C₆H₅NH₂]⁺ | Aniline (B41778) fragment |

By carefully analyzing the masses and structures of these fragment ions, the connectivity of the original molecule can be confidently pieced together, corroborating the findings from NMR spectroscopy.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques are powerful tools for the analysis of complex mixtures containing 2-(N-Ethylanilino)ethanol. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this compound due to its volatility.

In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for confident identification. The NIST WebBook provides a reference mass spectrum for 2-(ethylphenylamino)ethanol, which is a synonym for 2-(N-Ethylanilino)ethanol. nist.gov The major peaks in the electron ionization (EI) mass spectrum are crucial for its identification in a mixture.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide valuable information about the functional groups and electronic structure of 2-(N-Ethylanilino)ethanol.

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The infrared spectrum of 2-(N-Ethylanilino)ethanol exhibits characteristic absorption bands corresponding to its structural features. The NIST WebBook provides access to an IR spectrum for this compound. nist.gov Key expected absorptions would include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C-H stretches: Bands in the 2850-3000 cm⁻¹ region, corresponding to the aliphatic and aromatic C-H bonds.

C-N stretch: Typically found in the 1000-1350 cm⁻¹ range.

C-O stretch: An absorption in the 1050-1150 cm⁻¹ region.

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

These characteristic peaks allow for the rapid confirmation of the compound's primary functional groups.

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly the chromophores. The phenyl ring in 2-(N-Ethylanilino)ethanol acts as a chromophore. While specific UV-Vis spectral data for 2-(N-Ethylanilino)ethanol was not found in the search, related aromatic amines like N-ethylaniline exhibit characteristic UV absorptions. For instance, N-ethylaniline shows maximum absorption (λmax) at approximately 245 nm and 294 nm in isooctane. nih.gov It is expected that 2-(N-Ethylanilino)ethanol would display similar absorption bands due to the N-ethylanilino moiety, which could be used for quantification and purity assessment.

Chromatographic Method Development for Separation Science

Chromatographic techniques are essential for the separation, purification, and purity assessment of 2-(N-Ethylanilino)ethanol.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. While a specific HPLC method for 2-(N-Ethylanilino)ethanol was not detailed in the search results, a method for a structurally similar compound, 2-(N-Ethyl-4-formylanilino)ethyl benzoate, has been described. sielc.com This method utilizes a reversed-phase (RP) Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com A similar RP-HPLC method could be developed for 2-(N-Ethylanilino)ethanol, likely using a C18 column with a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous buffer. Detection would typically be performed using a UV detector set to one of the compound's absorption maxima. Such a method would be invaluable for determining the purity of 2-(N-Ethylanilino)ethanol and for separating it from any related impurities or isomers.

Gas Chromatography (GC) is an ideal technique for analyzing the purity of 2-(N-Ethylanilino)ethanol and for monitoring its synthesis, given its volatility. The NIST WebBook indicates the availability of GC data for this compound. nist.gov A typical GC method would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. The retention time of the peak corresponding to 2-(N-Ethylanilino)ethanol would be used for its identification, and the peak area would be proportional to its concentration. This allows for the determination of its purity and the quantification of any volatile impurities.

Advanced Preparative Chromatography for Isolation of Target Compounds and Byproducts

There are no published methods detailing the use of advanced preparative chromatography for the isolation of this compound and its potential byproducts. Preparative chromatography is a cornerstone for obtaining high-purity samples of chemical compounds, essential for accurate subsequent analysis and other applications. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography would be the expected methods for such a purification. sielc.comyoutube.com The selection of the stationary phase (e.g., normal-phase or reversed-phase silica) and the mobile phase would be critical for achieving optimal separation. sielc.com

In a hypothetical purification scenario, the polarity of this compound would be a key factor in developing a suitable chromatographic method. Given its structure, it would be expected to be a relatively polar molecule. The efficiency of the separation would be monitored by analytical techniques like thin-layer chromatography (TLC) or analytical HPLC, allowing for the collection of fractions containing the pure compound.

Potential byproducts in the synthesis of this compound could include unreacted 2-(N-Ethylanilino)ethanol and products from side reactions, such as the formation of diphenylurea from the reaction of phenyl isocyanate with any trace amounts of water. The separation of these impurities would be a primary goal of the preparative chromatography step.

Without specific experimental data, any discussion of chromatographic conditions remains speculative. The table below represents a hypothetical set of parameters for the preparative HPLC purification of a compound with similar expected properties.

Hypothetical Preparative HPLC Parameters

| Parameter | Value |

|---|---|

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 500 µL |

It is important to reiterate that the information presented is based on general principles of organic chemistry and chromatography, as direct research on this compound is not publicly accessible. The absence of such data prevents a detailed and specific discussion as requested.

Computational Chemistry and Theoretical Investigations of 2 N Ethylanilino Ethyl Carbanilate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the behavior of molecules at the electronic level. For a molecule like 2-(N-Ethylanilino)ethyl carbanilate, these methods can elucidate its three-dimensional structure, the distribution of electrons, and the regions most susceptible to chemical attack.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for determining the equilibrium geometry and electronic characteristics of medium-sized organic molecules.

A DFT study of this compound, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would begin by optimizing the molecule's geometry to find its most stable three-dimensional conformation. nih.gov This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. The resulting data provides a precise picture of the molecule's shape.

Beyond geometry, DFT calculations yield critical electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily able to undergo electronic transitions.

Table 1: Illustrative DFT-Calculated Structural and Electronic Parameters for this compound Note: The following data are hypothetical and serve to illustrate the typical output of a DFT calculation. Specific experimental or computational data for this molecule is not publicly available.

| Parameter | Value | Description |

| Optimized Geometry | ||

| C=O Bond Length | ~ 1.22 Å | Typical double bond length for a carbonyl group in a carbanilate. |

| N-H Bond Length | ~ 1.01 Å | Standard length for an N-H bond in this chemical environment. |

| C-O-C Bond Angle | ~ 116° | Angle within the ester-like linkage of the carbanilate. |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~ 3.5 D | A measure of the overall polarity of the molecule. |

For situations demanding higher accuracy, particularly for energetic properties, ab initio ("from the beginning") methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are more computationally intensive than DFT but provide results that are closer to the true values. They are based on solving the Schrödinger equation without relying on empirical parameters.

These high-level calculations are invaluable for predicting spectroscopic properties. For instance, calculated vibrational frequencies can be used to simulate an infrared (IR) spectrum, allowing for the assignment of experimental spectral peaks to specific molecular motions (e.g., C=O stretch, N-H bend). Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted to aid in the structural elucidation of the molecule and its conformers.

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool derived from quantum chemical calculations. It illustrates the charge distribution across the molecule, revealing sites that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen of the carbanilate group, indicating a region of high electron density. This is a prime site for electrophilic attack. The aromatic rings would also exhibit negative potential due to their delocalized π-electron systems.

Positive Potential (Blue): Located around the hydrogen atom attached to the carbanilate nitrogen (the N-H proton). This electron-deficient region is susceptible to nucleophilic attack.

The MEP map provides a visual hypothesis for how the molecule will interact with other reagents, guiding the prediction of reaction mechanisms.

Conformational Analysis and Molecular Dynamics Simulations

The structure of this compound is not rigid; it possesses several rotatable single bonds. Conformational analysis is the study of the different spatial arrangements (conformers) of the molecule and their relative energies. By systematically rotating key bonds—such as those in the ethyl chain and the carbanilate linkage—a potential energy surface can be mapped out. This allows for the identification of low-energy, stable conformers and the energy barriers that separate them.

Building upon this, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. nih.gov In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the motions of all atoms are calculated over a series of small time steps. This approach provides insight into:

The flexibility and accessible conformations of the molecule in a realistic environment.

The stability of intramolecular hydrogen bonds.

The average orientation and interaction with surrounding solvent molecules.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry allows for the investigation of entire chemical reactions, from reactants to products. This is achieved by mapping the energetic landscape of the reaction pathway.

The hydrolysis of carbamates is a reaction of significant interest. researchgate.netacs.org Theoretical studies can model this process for this compound by simulating the approach of a nucleophile, such as a water molecule or a hydroxide (B78521) ion, to the carbonyl carbon.

A typical computational study of the hydrolysis would involve:

Optimizing the geometries of the reactants (this compound and water/hydroxide).

Locating the transition state structure for the nucleophilic attack on the carbonyl carbon.

Optimizing the geometries of the products (2-(N-Ethylanilino)ethanol, aniline (B41778), and carbon dioxide or carbonate).

Calculating the relative energies of these stationary points to construct a reaction energy profile.

Table 2: Hypothetical Energy Profile for the Hydrolysis of this compound Note: The following data are for illustrative purposes to show a typical reaction energy profile. These are not based on published results for this specific reaction.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | The starting materials: carbanilate + water. |

| Transition State (TS) | +25.0 | The high-energy intermediate structure. The activation energy. |

| Products | -15.0 | The final products: alcohol + aniline + CO₂. The overall reaction energy. |

Computational Modeling of Catalytic Mechanisms

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the complex mechanisms of catalytic reactions. For a compound like this compound, these methods can be applied to understand its formation, transformation, or its role in a catalytic cycle.

Mechanistic Pathways in Carbamate (B1207046) Synthesis and Transformation: The formation of carbamates often involves the reaction of amines, alcohols, and a source of the carbonyl group, such as carbon monoxide or carbon dioxide, frequently mediated by a transition metal catalyst. Computational studies on related systems have successfully mapped out the reaction energy profiles for such transformations. For instance, DFT calculations have been instrumental in understanding the rhodium-catalyzed oxidative carbonylation for carbamate synthesis and the palladium-catalyzed pathway for the formation of other carbamates. unizar.esmdpi.com These studies typically involve locating the geometries of reactants, intermediates, transition states, and products on the potential energy surface.

A hypothetical DFT study on the synthesis of this compound from N-ethylaniline, ethanol, and a carbonyl source catalyzed by a transition metal (e.g., Pd or Rh) would involve calculating the free energy changes (ΔG) for each elementary step. This would reveal the rate-determining step and provide insights into how the catalyst facilitates the reaction by lowering activation barriers.

Similarly, the decomposition or transformation of carbamates is another area of investigation. Studies on the thermal and catalytic cracking of model compounds like methyl N-phenyl carbamate show how catalysts can alter reaction pathways, for example, by promoting hydrolysis or aminolysis. mdpi.com A computational model for this compound could explore its thermal stability and potential decomposition pathways, identifying the most likely products and the energy barriers associated with their formation. For example, investigations into iridium-catalyzed allylic substitution to form carbamates have used DFT to analyze isomeric pathways and identify the rate-determining steps for different enantiomers. nih.gov

Illustrative Data for a Catalytic Cycle: A computational investigation of a catalytic process involving this compound would generate data on the relative energies of the species involved. The table below provides a representative example of what such data might look like for a hypothetical catalytic cycle.

| Species | Description | Relative Free Energy (kcal/mol) (Illustrative) |

| Catalyst + Reactants | Initial State | 0.0 |

| Pre-catalytic Complex | Reactant Coordination | -5.2 |

| Transition State 1 (TS1) | Oxidative Addition | +18.5 |

| Intermediate 1 | Metallacyclic Intermediate | -10.1 |

| Transition State 2 (TS2) | Migratory Insertion | +22.3 |

| Intermediate 2 | Product-Catalyst Complex | -15.8 |

| Catalyst + Product | Final State | -25.0 |

This table is illustrative, providing representative values based on typical DFT calculations for transition metal-catalyzed reactions.

Such a profile would allow researchers to understand the catalytic turnover frequency and identify bottlenecks in the reaction, guiding the design of more efficient catalysts. mdpi.com

Prediction and Interpretation of Spectroscopic Data from First Principles

First-principles calculations, primarily based on DFT, are highly effective for predicting and interpreting various types of molecular spectra, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for confirming the structure of a newly synthesized compound and for understanding its electronic and geometric properties.

Vibrational Spectroscopy: For this compound, DFT calculations can predict its vibrational frequencies and intensities. This is achieved by first optimizing the molecular geometry to find its lowest energy conformation and then calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). The resulting vibrational modes can be animated to understand the nature of the atomic motions.

Studies on other carbamates, such as various pesticides and ethyl carbamate itself, have shown excellent agreement between DFT-predicted and experimentally measured Raman and IR spectra. researchgate.netnih.gov These studies allow for the confident assignment of spectral peaks to specific functional groups. For this compound, key vibrational modes would include the C=O stretch of the carbamate group, the C-N and C-O stretching vibrations, and various modes associated with the ethyl and phenyl groups. Theoretical spectra can help to distinguish between different possible conformers or isomers of the molecule. researchgate.net

Illustrative Predicted Vibrational Frequencies: The following table presents typical vibrational frequencies that would be expected for the key functional groups in this compound, based on DFT calculations for analogous molecules.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Illustrative) |

| C=O Stretch | Carbamate Carbonyl | 1710 - 1740 |

| N-H Stretch | Carbamate N-H | 3300 - 3450 |

| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 |

| Aliphatic C-H Stretch | Ethyl Groups | 2850 - 2980 |

| C-N Stretch | Amine and Carbamate | 1200 - 1350 |

| C-O Stretch | Ester-like linkage | 1000 - 1200 |

This table provides representative frequency ranges based on DFT calculations for various carbamate-containing compounds. nih.gov

NMR Spectroscopy: The prediction of NMR chemical shifts (e.g., ¹H and ¹³C) is another key application of first-principles calculations. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts relative to a standard reference compound (e.g., tetramethylsilane, TMS).

These theoretical predictions can be crucial for assigning the complex spectra of molecules like this compound, which has multiple non-equivalent protons and carbons in its ethyl and phenyl moieties. The accuracy of these predictions is often high enough to distinguish between subtle structural variations.

By combining these computational approaches, a comprehensive theoretical understanding of the chemical behavior and physical properties of this compound can be developed, guiding experimental work and accelerating the discovery and optimization of its applications.

Chemical Reactivity and Transformation Pathways of 2 N Ethylanilino Ethyl Carbanilate

Hydrolytic Stability and Degradation Kinetics under Varied Conditions

The hydrolytic stability of 2-(N-Ethylanilino)ethyl carbanilate is a critical parameter influencing its environmental fate and persistence. The carbanilate ester linkage is susceptible to hydrolysis under both acidic and basic conditions, although the rates and mechanisms differ.

Under basic conditions, carbamates can undergo hydrolysis via a base-catalyzed elimination mechanism. The reaction is initiated by the abstraction of the proton from the carbamate (B1207046) nitrogen, followed by the elimination of the ethoxy group. Generally, the rate of hydrolysis for carbamates increases with pH.

In acidic media, the hydrolysis proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The primary degradation products from the complete hydrolysis of this compound are 2-(N-Ethylanilino)ethanol, aniline (B41778), and carbon dioxide. The kinetics of this degradation are dependent on factors such as pH, temperature, and the presence of catalysts.

Table 1: Predicted Hydrolytic Degradation of this compound

| Condition | pH Range | Probable Mechanism | Relative Rate | Primary Products |

|---|---|---|---|---|

| Acidic | < 4 | Acid-catalyzed nucleophilic addition | Moderate | 2-(N-Ethylanilino)ethanol, Aniline, Carbon Dioxide |

| Neutral | 6-8 | Uncatalyzed hydrolysis | Slow | 2-(N-Ethylanilino)ethanol, Aniline, Carbon Dioxide |

Note: Data is representative and based on the general behavior of carbanilate esters.

Photochemical Reactions and Characterization of Photoproducts

The N-ethylaniline portion of the molecule suggests a susceptibility to photochemical reactions. Aromatic amines are known to be unstable upon prolonged exposure to light and air. noaa.govguidechem.com The absorption of UV radiation can lead to the formation of excited states, which can then undergo various transformations, including bond cleavage and rearrangement reactions.

Potential photochemical pathways for this compound include:

Photo-Fries Rearrangement: Migration of the carbamate group to the ortho or para position of the aniline ring.

N-dealkylation: Cleavage of the N-ethyl or the N-CH2CH2O- bond.

Ester Bond Cleavage: Homolytic or heterolytic cleavage of the carbanilate ester bond.

These reactions would result in a complex mixture of photoproducts. Characterization of these products would require advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.

Table 2: Potential Photoproducts of this compound

| Photochemical Pathway | Potential Photoproducts |

|---|---|

| Photo-Fries Rearrangement | 2-Amino-N-ethyl-[this compound], 4-Amino-N-ethyl-[this compound] |

| N-Dealkylation | 2-(Anilino)ethyl carbanilate, Phenylcarbamic acid 2-(ethylamino)ethyl ester |

| Ester Bond Cleavage | 2-(N-Ethylanilino)ethanol, Phenyl isocyanate, Aniline |

Intermolecular Reactions Involving the Carbanilate Ester Moiety

The carbanilate ester group is a key site for intermolecular reactions, which can lead to the formation of new chemical entities.

Transesterification and Aminolysis Reactions

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. masterorganicchemistry.com In the case of this compound, reaction with an alcohol (e.g., methanol) in the presence of an acid or base catalyst would lead to the formation of a new carbamate and 2-(N-Ethylanilino)ethanol. google.comnih.govorganic-chemistry.org The reaction is typically reversible, and using the reactant alcohol as a solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com

Aminolysis involves the reaction of the ester with ammonia (B1221849) or an amine to form an amide. wikipedia.orgyoutube.com The reaction of this compound with ammonia or a primary or secondary amine would cleave the ester bond to produce N-substituted ureas and 2-(N-Ethylanilino)ethanol. chemistrysteps.comresearchgate.net This reaction proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.com

Table 3: Transesterification and Aminolysis of this compound

| Reaction | Reagent | Catalyst | Products |

|---|---|---|---|

| Transesterification | Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl carbanilate, 2-(N-Ethylanilino)ethanol |

| Aminolysis | Ammonia (NH₃) | None (heating may be required) | Phenylurea, 2-(N-Ethylanilino)ethanol |

Formation of Allophanates and Related Oligomeric Species

Carbamates (urethanes) can react with isocyanates to form allophanates. ebrary.net This reaction typically occurs at elevated temperatures or in the presence of specific catalysts. ebrary.netrsc.org If this compound is exposed to an isocyanate (e.g., phenyl isocyanate, which could be a precursor or degradation product), the hydrogen on the carbamate nitrogen can react with the isocyanate group.

This reaction results in the formation of an allophanate (B1242929), which introduces a cross-link or an oligomeric species. The formation of allophanates is a known side reaction in polyurethane chemistry and can significantly alter the properties of the material. ebrary.netresearchgate.net The allophanate linkage is thermally reversible, and at temperatures above 100-150 °C, it can revert to the original carbamate and isocyanate. ebrary.netresearchgate.net

Reactivity of the Anilino Nitrogen Atom (e.g., Electrophilic Aromatic Substitution, Quaternization)

The tertiary anilino nitrogen and the associated phenyl ring are highly reactive centers.

The lone pair of electrons on the nitrogen atom makes it nucleophilic and also activates the aromatic ring towards electrophilic aromatic substitution (EAS) . chemistrysteps.combyjus.com The N-ethylamino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.com

Halogenation: Reaction with bromine water, for instance, would likely lead to rapid polysubstitution at the ortho and para positions, yielding 2,4,6-tribromo derivatives. byjus.comyoutube.com

Nitration: Direct nitration with a mixture of nitric and sulfuric acid can be complex. Besides the expected ortho and para-nitro products, a significant amount of the meta-isomer can be formed because, in the strongly acidic medium, the aniline nitrogen gets protonated to form an anilinium ion, which is a meta-directing group. byjus.combyjus.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines. The nitrogen atom acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. chemistrysteps.comyoutube.combyjus.com

Quaternization is the reaction of the tertiary amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt. The anilino nitrogen of this compound can undergo this reaction, leading to a positively charged nitrogen atom.

Table 4: Reactivity of the Anilino Group

| Reaction Type | Reagent | Condition | Major Product(s) |

|---|---|---|---|

| Electrophilic Substitution (Bromination) | Br₂ in H₂O | Room Temperature | Polysubstituted (2,4,6-tribromo) derivative |

| Electrophilic Substitution (Nitration) | HNO₃, H₂SO₄ | Controlled Temperature | Mixture of ortho, para, and meta nitro derivatives |

Oxidation-Reduction Chemistry and Mechanistic Studies of Side Reactions

The this compound molecule contains moieties susceptible to both oxidation and reduction.

Oxidation: The N-ethylaniline group is prone to oxidation. Chemical oxidation can lead to a variety of products, including the corresponding N-oxide. nih.gov More vigorous oxidation can cause C-N bond cleavage or lead to the formation of colored, polymeric materials, a reaction characteristic of anilines. researchgate.netresearchgate.net The reaction often proceeds via radical cation intermediates. researchgate.net

Reduction: While the anilino group is relatively stable to reduction, the carbamate ester is not. Carbamates can be reduced under specific conditions. For example, some carbamate pesticides are reduced by dissolved Fe(II) ions in anoxic conditions. nih.gov Such a reduction of this compound would be a net two-electron process, potentially leading to cleavage of the ester bond, although this is less common than hydrolysis.

Table 5: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent/Condition | Moiety Affected | Potential Products |

|---|---|---|---|

| Oxidation | Peroxy acids (e.g., m-CPBA) | Anilino Nitrogen | 2-(N-Ethyl-N-oxidoanilino)ethyl carbanilate |

| Oxidation | Strong oxidants (e.g., Dichromate) | N-Ethylaniline | Complex mixture, including polymeric materials |

Academic Applications and Research Utility of 2 N Ethylanilino Ethyl Carbanilate As a Model System

Application as a Reference Standard in Analytical Chemistry Method Development

In the field of analytical chemistry, the availability of well-characterized reference standards is crucial for the development, validation, and quality control of analytical methods. nih.govnih.gov 2-(N-Ethylanilino)ethyl carbanilate, once synthesized and purified to a high degree, can serve as an excellent reference standard for a variety of analytical techniques, most notably in chromatography.

Key applications as a reference standard include:

Chromatographic Methods: In techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), a certified reference standard of this compound would be essential for establishing retention times, calibrating instruments, and quantifying the compound in complex mixtures. This is particularly relevant in studies involving the synthesis of related compounds or in monitoring the degradation of polyurethane materials where similar carbanilate structures might be present.

Method Validation: Any new analytical method developed for the detection and quantification of compounds containing the N-ethylaniline or carbanilate functional groups could be validated using this compound. This would involve assessing parameters such as accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ).

Impurity Profiling: During the synthesis of more complex molecules derived from this compound, it could serve as a standard to identify and quantify any unreacted starting material or by-products, ensuring the purity of the final product.

The following table outlines the key analytical parameters for which this compound could be used as a reference standard.

| Parameter | Analytical Technique | Role of this compound |

| Retention Time | HPLC, GC | Identification |

| Peak Area/Height | HPLC, GC | Quantification |

| Linearity | HPLC, GC | Calibration |

| Accuracy & Precision | HPLC, GC, Titrimetry | Method Validation |

| LOD & LOQ | HPLC, GC | Sensitivity Assessment |

Role in the Fundamental Study of Carbanilate and Urethane Chemistry

The carbanilate functional group, which is a type of urethane, is the cornerstone of polyurethane chemistry. The specific structure of this compound makes it an ideal model system for investigating the fundamental chemistry of these important compounds.

Reaction Kinetics and Mechanisms: The urethane linkage is formed by the reaction of an isocyanate with an alcohol. The study of the synthesis of this compound from 2-(N-ethylanilino)ethanol and phenyl isocyanate can provide valuable kinetic and mechanistic data. researchgate.netmdpi.com The electronic effects of the N-ethylaniline group on the reactivity of the hydroxyl group can be compared to other alcohols, offering insights into the factors that govern urethane formation.

Hydrogen Bonding and Supramolecular Chemistry: The N-H proton of the urethane group is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are fundamental to the physical properties of polyurethanes. As a small molecule, this compound allows for the detailed study of these hydrogen bonding interactions without the complexities of a polymeric system.

Degradation Studies: The stability of the urethane bond is critical for the durability of polyurethane materials. This compound can be used as a model to study the hydrolysis (both acidic and basic) and thermal degradation of the carbanilate linkage. The degradation products could be identified and quantified to understand the degradation pathways. mdpi.com

Investigation of Spectroscopic Signatures in Complex Organic Structures

A thorough understanding of the spectroscopic properties of a molecule is fundamental to its characterization and to the analysis of more complex related structures. This compound offers a platform for the detailed investigation of the spectroscopic signatures of its constituent functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the urethane group (around 3300 cm⁻¹), the C=O stretching of the carbonyl group (around 1700 cm⁻¹), and the C-N and C-O stretching vibrations. nih.gov The precise positions of these bands can provide information about the extent of hydrogen bonding in the solid state or in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide a detailed map of the molecule's structure. Distinct signals would be expected for the aromatic protons of the two phenyl rings, the ethyl groups, and the methylene protons of the ethyl bridge. The chemical shift of the N-H proton would be sensitive to the solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon NMR spectrum would show distinct resonances for each of the 17 carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon of the urethane group (around 155-160 ppm). physchemres.orgresearchgate.net

Mass Spectrometry (MS): Mass spectral analysis would reveal the molecular weight of the compound and provide information about its fragmentation patterns. researchgate.net This data is crucial for confirming the identity of the molecule and for analyzing its degradation products.

The table below summarizes the expected key spectroscopic features of this compound.

| Spectroscopic Technique | Key Functional Group | Expected Signature |

| Infrared (IR) | Urethane N-H | ~3300 cm⁻¹ (stretch) |

| Infrared (IR) | Urethane C=O | ~1700 cm⁻¹ (stretch) |

| ¹H NMR | Aromatic Protons | 6.5-8.0 ppm |

| ¹H NMR | Urethane N-H | 5.0-9.0 ppm (variable) |

| ¹³C NMR | Urethane C=O | 155-160 ppm |

| Mass Spectrometry | Molecular Ion | [M]+ or [M+H]+ |

Use as a Building Block for Advanced Chemical Scaffolds in Material Science Research

The structure of this compound contains reactive sites that can be exploited for the synthesis of more complex molecules and materials. This makes it a valuable building block in material science research.

Monomer for Polyurethanes: While the urethane group is already present, the aromatic rings offer sites for further functionalization. For example, the introduction of polymerizable groups onto one or both of the phenyl rings could transform the molecule into a monomer for the synthesis of specialty polyurethanes with tailored properties.

Precursor for Functional Dyes: The N-ethylaniline moiety is a common component in many dyes. The carbanilate group can be modified or used as a handle to attach the molecule to other substrates, potentially leading to the development of new chromophores with interesting photophysical properties.

Development of Smart Materials: The combination of the rigid aromatic rings and the flexible ethyl linkage, along with the hydrogen bonding capability of the urethane group, makes this molecule an interesting scaffold for the design of materials that respond to external stimuli such as light, heat, or pH. mdpi.com

Contribution to the Validation of Computational Chemistry Models for Organic Molecules

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction mechanisms. core.ac.ukresearchgate.net However, the accuracy of computational models relies on their validation against experimental data. This compound is an excellent candidate for such validation studies. mdpi.com

Conformational Analysis: The molecule has several rotatable bonds, leading to a complex conformational landscape. Computational methods can be used to predict the relative energies of different conformers, and these predictions can be validated by experimental techniques such as NMR spectroscopy.

Prediction of Spectroscopic Properties: As mentioned earlier, computational methods like Density Functional Theory (DFT) can be used to calculate theoretical IR and NMR spectra. mdpi.comphyschemres.orgresearchgate.net Comparing these calculated spectra with experimental data for this compound can help to refine the computational models and basis sets used for this class of molecules.

Modeling Reaction Pathways: The synthesis and degradation reactions of this compound can be modeled computationally to predict transition state energies and reaction barriers. researchgate.net These theoretical predictions can then be compared with experimentally determined reaction rates to validate the accuracy of the computational models for predicting the reactivity of carbanilates.

Q & A

Basic: What are the recommended methodologies for synthesizing 2-(N-Ethylanilino)ethyl carbanilate with high purity?

Answer:

The synthesis of this compound requires careful optimization of reaction conditions. A stepwise approach is recommended:

- Step 1 : Use nucleophilic substitution to couple ethyl chloroformate with N-ethylaniline under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.

- Step 3 : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 6.8–7.5 ppm for aromatic protons) .

- Note : Monitor reaction progress via TLC to minimize byproducts.

Basic: How can researchers characterize the physicochemical properties of this compound?

Answer:

Key characterization methods include:

- Solubility : Use shake-flask method in polar (water, ethanol) and nonpolar solvents (hexane) at 25°C. Reference solubility data for structurally similar carbanilates (e.g., ethyl m-hydroxycarbanilate carbanilate: 3609 mg/L in water at 25°C) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures (likely >200°C based on aromatic/ethyl group stability).

- pKa : Use potentiometric titration in aqueous-organic mixtures to assess ionization behavior .

Advanced: How should researchers design experiments to investigate the reaction mechanisms of this compound in catalytic processes?

Answer:

A factorial design approach is critical for mechanistic studies:

- Variables : Test catalyst type (e.g., Lewis acids vs. bases), temperature (40–120°C), and solvent polarity (DMF vs. toluene).

- Data Collection : Use in-situ FTIR to track carbonyl group reactivity (e.g., C=O stretch at ~1700 cm⁻¹) and GC-MS to identify intermediates.

- Analysis : Apply ANOVA to determine significant variables and interactions. For contradictory results (e.g., unexpected byproducts), use isotopic labeling (e.g., ¹³C-NMR) to trace reaction pathways .

Advanced: What strategies can resolve contradictions in bioactivity data for this compound across studies?

Answer:

Contradictions often arise from methodological variability. Address this by:

- Standardization : Use a common assay protocol (e.g., fixed cell line, IC50 determination via MTT assay) and reference controls (e.g., cisplatin for cytotoxicity).

- Meta-Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent DMSO concentration affecting cell permeability).

- Replication : Validate findings using orthogonal techniques (e.g., fluorescence-based apoptosis assays vs. flow cytometry) .

Advanced: How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

Answer:

Integrate molecular dynamics (MD) and QSAR models:

- Docking Simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases). Validate with experimental IC50 values.

- Free Energy Calculations : Apply MM-PBSA to quantify contributions of hydrophobic/electrostatic interactions.

- Data Integration : Cross-reference computational results with experimental SAR data to refine predictive models. COMSOL Multiphysics can simulate diffusion kinetics in biological matrices .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (ethyl groups may volatilize at elevated temperatures).

- Waste Disposal : Neutralize residues with 10% NaOH before disposal in designated organic waste containers .

Advanced: How can researchers align studies on this compound with theoretical frameworks in medicinal chemistry?

Answer:

- Conceptual Basis : Link experiments to the "lock-and-key" model for enzyme inhibition or Hammett linear free-energy relationships for electronic effects.

- Hypothesis Testing : Design analogs with modified substituents (e.g., electron-withdrawing groups on the phenyl ring) to validate theoretical predictions.

- Methodological Rigor : Use control experiments (e.g., competitive inhibition assays) to isolate variables .

Future Directions: What emerging technologies could revolutionize research on this compound?

Answer:

- AI-Driven Synthesis : Implement machine learning (e.g., neural networks) to predict optimal reaction conditions and byproduct profiles.

- High-Throughput Screening : Use robotic platforms for rapid SAR profiling across 96-well plates.

- Smart Laboratories : Integrate IoT sensors for real-time monitoring of reaction parameters (e.g., pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.